N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-4-((4-chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
- A study focused on the synthesis of derivatives starting from 4-chlorobenzoic acid, leading to compounds with potential antiviral activities, especially against tobacco mosaic virus (Chen et al., 2010).
Antimicrobial Properties
- Novel derivatives, including those with 4-chlorophenyl structures, were synthesized and showed good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis for Antimicrobial Agents
- Another research demonstrated the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicating moderate antimicrobial activity (Sah et al., 2014).
Chlorosulfonation Studies
- Chlorosulfonation of various compounds, including those related to the compound , was studied to understand their chemical properties and potential applications (Cremlyn et al., 1992).
Spectral and Luminescence Properties
- Research into the synthesis of derivatives containing a dimethylamino group explored their spectral and luminescence properties, revealing insights into their potential applications in fluorescent probes or other optical applications (Fedyunyaeva & Shershukov, 1993).
Crystal Structure Analysis
- Structural determinations of similar compounds through X-ray crystallography have been conducted, aiding in the understanding of their molecular orientation and interactions, especially in the context of cyclooxygenase-2 enzyme inhibition (Al-Hourani et al., 2015).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(2-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-3-12-21-18-19(26(23,24)15-10-8-14(20)9-11-15)22-17(25-18)16-7-5-4-6-13(16)2/h3-11,21H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAYADMRKPUGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.